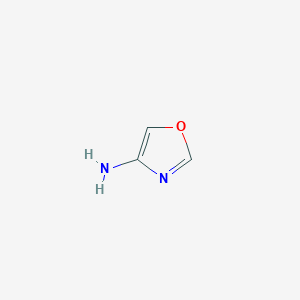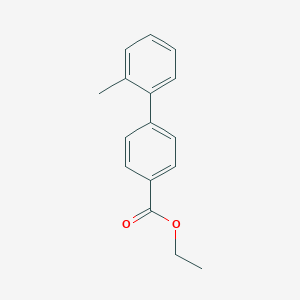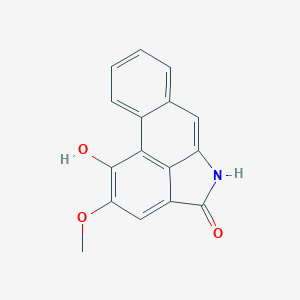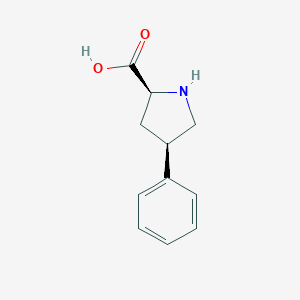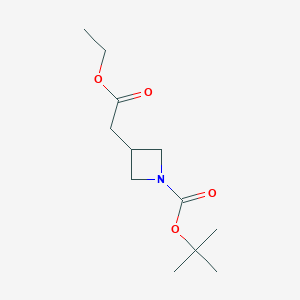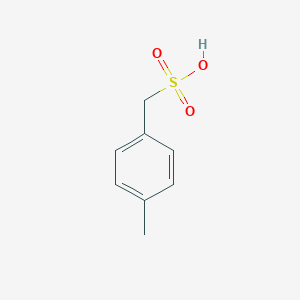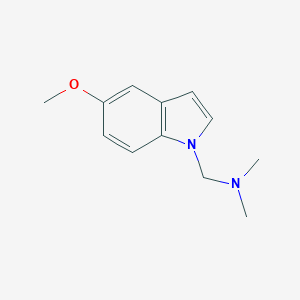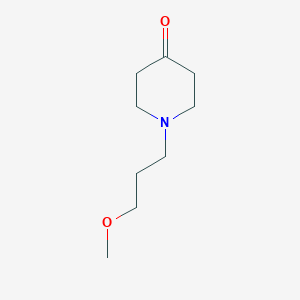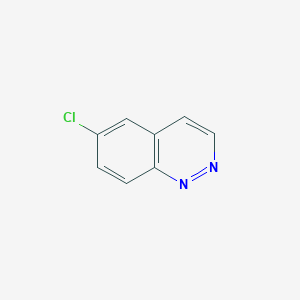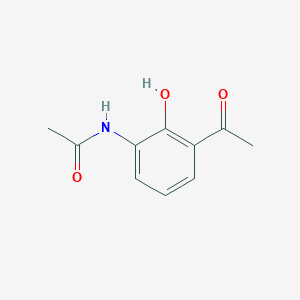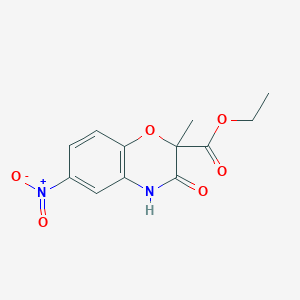![molecular formula C11H13NS B175107 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] CAS No. 183-31-3](/img/structure/B175107.png)
3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is a chemical compound with the CAS Number: 183-31-3. Its molecular formula is C11H13NS and it has a molecular weight of 191.3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is 1S/C11H13NS/c1-2-6-10-9 (5-1)12-11 (13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 .Physical And Chemical Properties Analysis
“3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” is a solid substance with a melting point of 50 - 52 degrees Celsius .Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Agents
3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] derivatives have been identified as potent antioxidants and potential anticancer agents. For example, specific spiroindolinones with a benzothiazole moiety have shown strong antioxidant activities, such as scavenging DPPH* and ABTS*(+) radicals, reducing power, and inhibiting lipid peroxidation. Additionally, certain compounds within this class demonstrated cytotoxicity against CNS cancer cell lines, highlighting their potential as anticancer agents (Karalı et al., 2010).
Synthesis of Novel Spiro Systems
New biheterocyclic spiro systems, including those containing 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], have been developed. These systems offer a range of applications in chemical synthesis and drug development. For instance, a method for preparing 3'-methylspiro[1,4-benzodioxin-2(3H),2'(3'H)-benzothiazole] represents a novel approach in the synthesis of biheterocyclic spiro compounds (Dzvinchuk & Lozinsky, 2013).
Catalytic Asymmetric Synthesis
A catalytic asymmetric method for constructing a multi-substituted 3H-spiro[benzofuran-2,1'-cyclopentane] skeleton has been developed. This process involves a one-pot [3+2] cyclization/semipinacol rearrangement sequence, indicating its potential in synthesizing bioactive molecules containing spiro[benzofurancyclopentane] skeleton units (Liu et al., 2019).
Antimicrobial and Antiviral Properties
Compounds containing 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] have shown significant antimicrobial and antiviral properties. Spiroindolinones bearing the benzothiazole moiety have demonstrated efficacy against strains like Staphylococcus aureus and Candida albicans, and weak antitubercular activity against Mycobacterium tuberculosis (Akdemir & Ermut, 2013).
Molecular Docking and Synthesis for Inhibition of MDM2-p53 Interaction
Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, synthesized from 3H-spiro[1,3-benzothiazole-2,1'-cyclopentane], have been studied for their potential in inhibiting the MDM2-p53 interaction. These compounds exhibit cytotoxic properties and antiproliferative activity, suggesting their relevance in tumor suppression research (Giofrè et al., 2016).
Influenza Virus Type B Inhibition
Efficient synthesis of 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione derivatives has demonstrated effectiveness specifically in inhibiting influenza virus type B. This finding is significant in the context of antiviral drug development (Malpani et al., 2013).
Safety And Hazards
The safety information available indicates that “3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
Propiedades
IUPAC Name |
spiro[3H-1,3-benzothiazole-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-2-6-10-9(5-1)12-11(13-10)7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYZBGVSNIQACE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495112 |
Source


|
| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-spiro[1,3-benzothiazole-2,1'-cyclopentane] | |
CAS RN |
183-31-3 |
Source


|
| Record name | 3H-Spiro[1,3-benzothiazole-2,1'-cyclopentane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

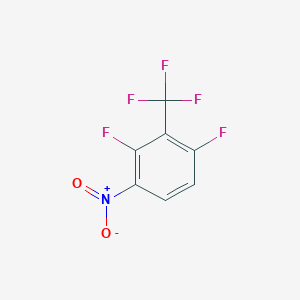
![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)
![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)
